2-Aminoquinoline-7-carboxamide
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Overview
Description
2-Aminoquinoline-7-carboxamide is a heterocyclic compound that features a quinoline core structure with an amino group at the 2-position and a carboxamide group at the 7-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoquinoline-7-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach reactions are well-known classical synthesis protocols used for the construction of quinoline scaffolds . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and environmentally friendly reagents, is increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Aminoquinoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., palladium, copper), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and reduced amine derivatives. These products have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
2-Aminoquinoline-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Aminoquinoline-7-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with receptors and proteins involved in signal transduction pathways, modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
2-Aminoquinoline-7-carboxamide can be compared with other similar compounds, such as:
Quinoxaline derivatives: These compounds also feature a nitrogen-containing heterocyclic core and have diverse biological activities.
Pyrimido[4,5-b]quinolines: These compounds have a similar quinoline core structure and are known for their anticancer properties.
Benzofuran derivatives: These compounds have a benzofuran core and exhibit various biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C10H9N3O |
---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
2-aminoquinoline-7-carboxamide |
InChI |
InChI=1S/C10H9N3O/c11-9-4-3-6-1-2-7(10(12)14)5-8(6)13-9/h1-5H,(H2,11,13)(H2,12,14) |
InChI Key |
VQEJMITYIHLUHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)N)C(=O)N |
Origin of Product |
United States |
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